N,N-Dimethyl-2-bromophenylethylamine
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Overview
Description
N,N-Dimethyl-2-bromophenylethylamine is an organic compound with the molecular formula C10H14BrN. It is a derivative of phenylethylamine, where the phenyl ring is substituted with a bromine atom at the second position, and the ethylamine moiety is dimethylated.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-2-bromophenylethylamine can be synthesized through several methods. One common approach involves the bromination of N,N-dimethylphenylethylamine. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the bromination process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the bromine atom, yielding N,N-dimethylphenylethylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.
Oxidation Products: N-oxides are common products of oxidation reactions.
Reduction Products: The primary product is N,N-dimethylphenylethylamine.
Scientific Research Applications
N,N-Dimethyl-2-bromophenylethylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a precursor in the synthesis of drugs targeting neurological pathways.
Biological Studies: It is used in studies investigating the interaction of brominated phenylethylamines with biological receptors.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-bromophenylethylamine involves its interaction with biological receptors, particularly those in the central nervous system. The bromine atom and the dimethylated ethylamine moiety contribute to its binding affinity and selectivity for certain receptors. The compound can modulate neurotransmitter release and uptake, influencing neurological pathways .
Comparison with Similar Compounds
N,N-Dimethylphenylethylamine: Lacks the bromine substitution, resulting in different chemical reactivity and biological activity.
2-Bromophenylethylamine: Similar structure but lacks the dimethylation on the ethylamine moiety, affecting its pharmacological properties.
Uniqueness: N,N-Dimethyl-2-bromophenylethylamine is unique due to the combined presence of the bromine atom and the dimethylated ethylamine group. This dual modification enhances its chemical versatility and potential biological activity compared to its analogs .
Properties
CAS No. |
7438-76-8 |
---|---|
Molecular Formula |
C10H14BrN |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-bromo-N,N-dimethyl-2-phenylethanamine |
InChI |
InChI=1S/C10H14BrN/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
FAYDKYWSKJYIRG-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CC=CC=C1Br |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)Br |
Related CAS |
1199-19-5 (hydrobromide) |
Synonyms |
N,N-dimethyl-2-bromophenylethylamine N,N-dimethyl-2-bromophenylethylamine hydrobromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The paper discusses using descriptor-topological models to predict the activity of substituted phenylethylamines. How might this approach be applied to N,N-Dimethyl-2-bromophenylethylamine and what insights could it offer?
A1: Descriptor-topological models combine information about a molecule's structure (topology) with calculated descriptors representing its physicochemical properties []. In the context of this compound, this approach would involve:
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